N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features an imidazo[1,2-a]pyridine core, a phenyl group, and an amide functional group, making it a versatile molecule for chemical synthesis and biological studies.
Mechanism of Action
Target of Action
These include cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively .
Mode of Action
For instance, as CDK inhibitors, they can halt cell cycle progression, leading to the inhibition of cell proliferation . As calcium channel blockers, they can modulate neuronal excitability . As GABA A receptor modulators, they can influence neurotransmission .
Biochemical Pathways
Given the known targets of imidazo[1,2-a]pyridines, it can be inferred that the compound may impact pathways related to cell cycle regulation, neuronal signaling, and neurotransmission .
Result of Action
Based on the known effects of imidazo[1,2-a]pyridines, potential outcomes might include altered cell cycle progression, modified neuronal excitability, and changes in neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the condensation of 2-aminopyridines with α-bromoketones under specific reaction conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Solvent-free and catalyst-free methods, such as microwave irradiation, can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted imidazo[1,2-a]pyridines or phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science.
Biology: Biologically, N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: In the medical field, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its ability to modulate biological targets makes it a candidate for further pharmacological studies.
Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.
Phenylbutanamides: These compounds have similar amide and phenyl groups but lack the imidazo[1,2-a]pyridine core.
Uniqueness: N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide stands out due to its combination of the imidazo[1,2-a]pyridine core, phenyl group, and amide functionality. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16-7-6-14-23-15-18(22-20(16)23)12-13-21-19(24)11-5-10-17-8-3-2-4-9-17/h2-4,6-9,14-15H,5,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCQOWUNNOEZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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